N-(4-bromophenyl)-2-{1-[(2-chlorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide
Description
N-(4-bromophenyl)-2-{1-[(2-chlorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide is a heterocyclic acetamide derivative featuring:
- A 2-chlorophenyl carbonyl substituent at position 1 of the quinoxaline ring, introducing electron-withdrawing and steric effects.
- A 4-bromophenyl group attached via an acetamide linker, contributing halogen-mediated interactions and lipophilicity.
This structure positions the compound as a candidate for therapeutic applications, particularly in kinase inhibition or antimicrobial activity, due to its hybrid pharmacophore design .
Properties
Molecular Formula |
C23H17BrClN3O3 |
|---|---|
Molecular Weight |
498.8 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[1-(2-chlorobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide |
InChI |
InChI=1S/C23H17BrClN3O3/c24-14-9-11-15(12-10-14)26-21(29)13-20-22(30)27-18-7-3-4-8-19(18)28(20)23(31)16-5-1-2-6-17(16)25/h1-12,20H,13H2,(H,26,29)(H,27,30) |
InChI Key |
DZKTUTKJPQKIQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N2C(C(=O)NC3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-{1-[(2-chlorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromophenylamine with 2-chlorobenzoyl chloride to form an intermediate amide. This intermediate is then reacted with a tetrahydroquinoxalinone derivative under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-{1-[(2-chlorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
N-(4-bromophenyl)-2-{1-[(2-chlorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-{1-[(2-chlorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations on the Quinoxaline Core
Key Findings :
- Halogenated aryl groups (e.g., 4-bromophenyl) improve metabolic stability over non-halogenated analogs, as seen in crystallographic studies showing robust packing via C–H⋯X interactions .
Heterocyclic and Linker Modifications
Key Findings :
- The tetrahydroquinoxaline core in the target compound allows for conformational flexibility, unlike rigid benzothiazole derivatives, which may limit binding to certain targets .
- Ethoxy or methoxy groups in analogs increase solubility (e.g., : ~457.53 g/mol) but may compromise blood-brain barrier penetration compared to halogenated groups .
Physicochemical and Crystallographic Properties
- Crystallography: The target compound’s 2-chlorophenyl group likely creates a dihedral angle >60° with the quinoxaline ring, as observed in similar structures (e.g., 66.4° in ), promoting dense molecular packing and stability .
- Lipophilicity : Calculated logP values (estimated via fragment-based methods) suggest the target compound (logP ~3.5) is more lipophilic than methyl-substituted analogs (logP ~2.8) but less than nitro-substituted derivatives (logP ~2.0 due to polar nitro groups) .
- Solubility : The bromine and chlorine atoms may reduce aqueous solubility compared to methoxy or hydroxy analogs, necessitating formulation adjustments for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
